N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized through the reaction of o-phenylenediamine with sulfur and nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core’s electron-withdrawing properties allow it to modulate the electronic properties of the compound, making it effective in various applications. In biological systems, the compound can interact with enzymes and receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler compound with similar electron-withdrawing properties.
4-Aminobenzo-2,1,3-thiadiazole: Another derivative with potential biological activities.
Imidazole-containing compounds: These compounds share some structural similarities and are used in various applications.
Uniqueness
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its complex structure, which combines multiple functional groups, enhancing its versatility and effectiveness in various applications. Its unique combination of a benzothiadiazole core with piperazine and pyridine moieties provides distinct electronic and photonic properties, making it valuable in advanced material science and biomedical research .
Properties
Molecular Formula |
C18H19N7O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H19N7O2S/c26-16(21-13-4-3-5-14-17(13)23-28-22-14)12-20-18(27)25-10-8-24(9-11-25)15-6-1-2-7-19-15/h1-7H,8-12H2,(H,20,27)(H,21,26) |
InChI Key |
NSJAEWGLOHIUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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